25R-Inokosterone: A Technical Guide for Researchers
25R-Inokosterone: A Technical Guide for Researchers
CAS Number: 19682-38-3
This technical guide provides an in-depth overview of 25R-Inokosterone, a phytoecdysteroid with potential applications in research and drug development. The document covers its chemical and physical properties, biological activities, and mechanism of action, with a focus on its role in cellular signaling pathways. Detailed experimental protocols are provided to assist researchers in their investigations of this compound.
Physicochemical Properties
25R-Inokosterone is a C-25 epimer of inokosterone (B78545), a naturally occurring ecdysteroid isolated from the roots of Achyranthes bidentata Blume.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19682-38-3 | [2][3][4][5] |
| Molecular Formula | C27H44O7 | [2][6] |
| Molecular Weight | 480.6 g/mol | [2][6] |
| Purity | ≥98% | [2] |
| Appearance | Powder | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
| Storage | -20°C for 1 month (protect from light), -80°C for 6 months | [8] |
Biological Activity and Mechanism of Action
Ecdysteroids, including 25R-Inokosterone, are a class of steroid hormones that play a crucial role in the molting and development of arthropods.[7] In mammals, they are not endogenous but can be obtained through diet.[7] Phytoecdysteroids have garnered significant interest due to their low toxicity in vertebrates and a range of reported pharmacological effects.[7]
While direct studies on the specific biological activities of 25R-Inokosterone are limited, the broader class of ecdysteroids is known to influence various physiological processes. Of particular interest to researchers is their potential to induce muscle hypertrophy.[9] This anabolic effect is believed to be mediated through the modulation of key cellular signaling pathways, primarily the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9]
The Akt/mTOR Signaling Pathway
The Akt/mTOR signaling pathway is a critical regulator of skeletal muscle hypertrophy.[9] Activation of this pathway is essential for increasing muscle fiber size.[9] The kinase Akt, also known as protein kinase B (PKB), is a key upstream regulator of mTOR (mammalian target of rapamycin).[9]
The proposed mechanism by which ecdysteroids may induce muscle hypertrophy involves the activation of Akt, which in turn phosphorylates and activates mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[10] mTORC1 is a key regulator of protein synthesis and promotes cell growth by phosphorylating downstream effectors such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11] The phosphorylation of p70S6K is a hallmark of mTORC1 activation and is often used as a biomarker for this pathway's activity.[12]
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Caption: Proposed Akt/mTOR signaling pathway for 25R-Inokosterone-induced muscle hypertrophy.
Experimental Protocols
This section provides detailed methodologies for the analysis of 25R-Inokosterone and for assessing its biological activity in an in vitro model of muscle hypertrophy.
Quantification of 25R-Inokosterone in Achyranthes bidentata by HPLC-UV
This protocol describes a validated high-performance liquid chromatography (HPLC) method for the simultaneous quantification of 25R-Inokosterone and other phytoecdysones in the roots of Achyranthes bidentata.[2][3][8]
3.1.1. Sample Preparation
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Dry the roots of Achyranthes bidentata at 60°C and grind into a fine powder.
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Accurately weigh 1.0 g of the powdered sample and place it in a flask.
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Add 50 mL of 70% ethanol (B145695) and perform ultrasonic extraction for 30 minutes.
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Filter the extract and collect the filtrate.
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Repeat the extraction process twice more with 50 mL of 70% ethanol each time.
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Combine the filtrates and evaporate to dryness under reduced pressure.
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Dissolve the residue in 5 mL of methanol (B129727) and filter through a 0.45 µm membrane filter before HPLC analysis.
3.1.2. HPLC Conditions
| Parameter | Condition |
| Column | YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm) |
| Mobile Phase | Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3.1.3. Standard Preparation
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Accurately weigh a reference standard of 25R-Inokosterone.
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Prepare a stock solution in methanol.
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Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.
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Caption: Workflow for the quantification of 25R-Inokosterone from Achyranthes bidentata.
In Vitro Muscle Hypertrophy Assay using C2C12 Myotubes
This protocol describes a method to assess the hypertrophic potential of 25R-Inokosterone on C2C12 mouse myoblast cells, a well-established in vitro model for studying skeletal muscle differentiation and hypertrophy.[4][5][13]
3.2.1. Cell Culture and Differentiation
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Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
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When cells reach 80-90% confluency, induce differentiation by switching to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Allow the myoblasts to differentiate into myotubes for 4-5 days, changing the differentiation medium every 48 hours.
3.2.2. Treatment with 25R-Inokosterone
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Prepare a stock solution of 25R-Inokosterone in DMSO.
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On day 5 of differentiation, treat the myotubes with various concentrations of 25R-Inokosterone (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 24-48 hours.
3.2.3. Assessment of Myotube Hypertrophy
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Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% goat serum.
-
Incubate with a primary antibody against Myosin Heavy Chain (MyHC), a marker for differentiated myotubes.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ). An increase in myotube diameter is indicative of hypertrophy.
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3.2.4. Western Blot Analysis of Akt/mTOR Signaling
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Lyse the treated myotubes in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, mTOR, and p70S6K.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
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References
- 1. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 1,25(OH)2D3 and 25(OH)D3 on C2C12 Myoblast Proliferation, Differentiation, and Myotube Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Phosphorylation and activation of p70s6k by PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insulin, but not contraction, activates Akt/PKB in isolated rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTORC2 is an important target for simvastatin-associated toxicity in C2C12 cells and mouse skeletal muscle - Roles of Rap1 geranylgeranylation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dose‐dependent increases in p70S6K phosphorylation and intramuscular branched‐chain amino acids in older men following resistance exercise and protein intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
